Dpmpa

Description

Properties

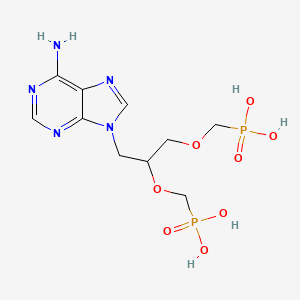

Molecular Formula |

C10H17N5O8P2 |

|---|---|

Molecular Weight |

397.22 g/mol |

IUPAC Name |

[1-(6-aminopurin-9-yl)-3-(phosphonomethoxy)propan-2-yl]oxymethylphosphonic acid |

InChI |

InChI=1S/C10H17N5O8P2/c11-9-8-10(13-3-12-9)15(4-14-8)1-7(23-6-25(19,20)21)2-22-5-24(16,17)18/h3-4,7H,1-2,5-6H2,(H2,11,12,13)(H2,16,17,18)(H2,19,20,21) |

InChI Key |

QGORCYRTFBXJMK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CC(COCP(=O)(O)O)OCP(=O)(O)O)N |

Synonyms |

2-(2,4-dichlorophenoxy)-5-methoxyphenylacetic acid DPMPA |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of PMPA (Tenofovir) in Retroviral Inhibition: A Technical Guide

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the mechanism of action of (R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA), commonly known as tenofovir (B777). It is highly probable that the query "Dpmpa" was a typographical error referring to PMPA, a cornerstone in the treatment of retroviral infections, particularly Human Immunodeficiency Virus (HIV). PMPA is an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate.[1] Its potent antiretroviral activity stems from its ability to specifically target and inhibit the viral reverse transcriptase enzyme, a critical component for the replication of retroviruses. This document will delve into the molecular interactions, quantitative efficacy, and the experimental methodologies used to elucidate the function of this pivotal antiviral agent.

Mechanism of Action

The antiviral activity of PMPA is not direct but requires intracellular activation. Once inside the host cell, PMPA undergoes two phosphorylation steps, catalyzed by cellular kinases, to form its active metabolite, tenofovir diphosphate (B83284) (PMPApp or TFV-DP).[1][2] This active form is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP), a natural substrate for the retroviral reverse transcriptase (RT).

The inhibitory action of PMPApp on retroviral replication is twofold:

-

Competitive Inhibition: PMPApp competes with the natural substrate, dATP, for the active site of the HIV-1 reverse transcriptase.[2] The structural similarity allows PMPApp to bind to the enzyme, thereby preventing the incorporation of dATP into the growing viral DNA chain.

-

Chain Termination: Upon incorporation into the nascent viral DNA strand, PMPApp acts as a chain terminator.[3] Due to the absence of a 3'-hydroxyl group on its acyclic side chain, the formation of a phosphodiester bond with the subsequent nucleotide is impossible. This premature termination of the DNA chain elongation effectively halts the reverse transcription process and, consequently, viral replication.

The following diagram illustrates the metabolic activation and mechanism of action of PMPA:

References

An In-depth Technical Guide to the Crystal Structure Analysis of Tenofovir and Its Prodrugs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structures of the antiviral drug tenofovir (B777) and its key prodrugs, tenofovir disoproxil (TD) and tenofovir alafenamide (TAF). Understanding the solid-state properties of these active pharmaceutical ingredients (APIs) is critical for drug development, formulation, and stability. This document summarizes key crystallographic data, details experimental methodologies for structure determination, and visualizes the analytical workflows.

Introduction to Tenofovir and its Prodrugs

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI) with potent activity against HIV and hepatitis B virus.[1] However, its poor oral bioavailability necessitates the use of prodrugs.[1] Tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) are the two most common prodrugs that enhance the delivery of the active tenofovir moiety.[1][2] The crystalline form of an API can significantly impact its physicochemical properties, including solubility, stability, and bioavailability.[3][4] Therefore, a thorough understanding of the crystal structures of tenofovir and its prodrugs is paramount.

Crystal Structure Data

The following tables summarize the crystallographic data for various forms of tenofovir and its prodrugs, as determined by single-crystal X-ray diffraction (SXD) and powder X-ray diffraction (PXRD).

Tenofovir Disoproxil (TD) Free Base

A stability-enhanced solid-state form of tenofovir disoproxil free base has been characterized.[3][5]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.892(1) |

| b (Å) | 16.011(3) |

| c (Å) | 27.283(6) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 2572.1(9) |

| Z | 4 |

| Temperature (K) | 290(1) |

Table 1: Crystal data and structure refinement for Tenofovir Disoproxil (TD) free base.[3]

Tenofovir Alafenamide (TAF) Fumarate Hemihydrate

The single-crystal structure of TAF fumarate hemihydrate has been reported as a mixture of a co-crystal and a salt.[6][7][8]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 13.136(3) |

| b (Å) | 13.568(3) |

| c (Å) | 16.595(3) |

| α (°) | 90 |

| β (°) | 108.01(3) |

| γ (°) | 90 |

| Volume (ų) | 2810.1(10) |

| Z | 2 |

| Temperature (K) | 150(2) |

Table 2: Crystal data and structure refinement for Tenofovir Alafenamide (TAF) fumarate hemihydrate.[6][7]

Crystalline Form C of Tenofovir Disoproxil

A specific crystalline form of tenofovir disoproxil, designated as Form C, has been identified and characterized by its X-ray powder diffraction pattern.[9]

| 2Θ Angle (°) |

| 6.8 |

| 8.3 |

| 17.4 |

| 18.7 |

| 22.9 |

| 23.2 |

| 25.5 |

| 31.7 |

Table 3: Characteristic XRPD peaks for Tenofovir Disoproxil Form C (± 0.2°2Θ).[9]

Experimental Protocols

The determination and characterization of the crystal structures of tenofovir and its prodrugs involve a series of experimental techniques. The generalized protocols for the key methods are outlined below.

Crystallization

Objective: To obtain single crystals of the API suitable for single-crystal X-ray diffraction.

Drowning-Out Crystallization for TD Free Base: [3][5]

-

Dissolve the oily form of tenofovir disoproxil free base in a suitable water-miscible organic solvent.

-

Prepare an aqueous solution saturated with an alkali or alkaline earth metal salt (e.g., sodium chloride).

-

Add the organic solution of TD free base to the saturated aqueous solution, inducing precipitation of the crystalline solid.

-

Chill the resulting solution to a temperature between 0 °C and -20 °C to enhance crystallization.

-

Isolate the resulting crystals by filtration.

Single-Crystal X-ray Diffraction (SXD)

Objective: To determine the precise three-dimensional arrangement of atoms within a single crystal.

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is placed in a diffractometer, and a preliminary examination is performed to determine the unit cell parameters and crystal system.

-

Data collection is carried out using a specific radiation source (e.g., Mo-Kα radiation, λ = 0.71073 Å).

-

The intensity data are collected at a controlled temperature (e.g., 290 K or 150 K) using a specific scan technique (e.g., ω scan).

-

The collected data are processed, and the crystal structure is solved and refined using appropriate software.

Powder X-ray Diffraction (PXRD)

Objective: To analyze the crystalline nature of a bulk sample and to identify different polymorphic forms.

-

A powdered sample of the API is prepared and placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam (e.g., Cu Kα radiation).

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2Θ).

-

The resulting diffraction pattern, a plot of intensity versus 2Θ, serves as a fingerprint for the crystalline form.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To provide information about the local environment of atoms in the solid state, which is particularly useful when single crystals are not available.[3]

General Protocol:

-

A solid sample of the API is packed into an NMR rotor.

-

The rotor is spun at a high speed at the magic angle to average out anisotropic interactions.

-

Cross-polarization techniques are often employed to enhance the signal of less abundant nuclei like ¹³C.

-

The resulting NMR spectrum provides information about the number of non-equivalent atoms in the asymmetric unit and their connectivity.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

Objective: To study the thermal properties of the API, such as melting point and phase transitions.

General Protocol: [3]

-

A small amount of the sample is placed in a sealed pan.

-

The sample and a reference pan are heated at a constant rate.

-

The difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

The resulting thermogram shows endothermic and exothermic events, such as melting and crystallization.

Visualizations

The following diagrams illustrate the experimental workflows and conceptual relationships in the crystal structure analysis of tenofovir.

Caption: Workflow for the crystallization and structural analysis of tenofovir prodrugs.

Caption: Interrelationships between tenofovir and its various prodrug crystalline forms.

References

- 1. tenofovir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. Tenofovir Disoproxil Fumarate | C23H34N5O14P | CID 6398764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Crystal Structure Analysis of the First Discovered Stability-Enhanced Solid State of Tenofovir Disoproxil Free Base Using Single Crystal X-ray Diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. On the Single-Crystal Structure of Tenofovir Alafenamide Mono-Fumarate: A Metastable Phase Featuring a Mixture of Co-Crystal and Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. WO2009130437A1 - Crystalline form of tenofovir disoproxil and a process for its preparation - Google Patents [patents.google.com]

PMPA pharmacokinetics and pharmacodynamics in vitro

An In-depth Technical Guide on the In Vitro Pharmacokinetics and Pharmacodynamics of PMPA (Tenofovir)

Introduction

Tenofovir (B777) (PMPA) is a cornerstone acyclic nucleotide analog reverse transcriptase inhibitor (NtRTI) with potent activity against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).[1] Its clinical efficacy is intrinsically linked to its cellular pharmacology—the processes of cellular uptake, metabolic activation, and interaction with viral enzymes. Understanding the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of tenofovir is critical for researchers, scientists, and drug development professionals to optimize antiviral strategies, predict clinical outcomes, and design novel therapeutic agents. This technical guide provides a comprehensive overview of PMPA's in vitro characteristics, supported by quantitative data, detailed experimental protocols, and explanatory diagrams.

In Vitro Pharmacokinetics

The antiviral activity of tenofovir is entirely dependent on its intracellular concentration and subsequent conversion to its pharmacologically active form. Due to its dianionic nature at physiological pH, tenofovir itself has poor membrane permeability.[2] Clinical formulations utilize prodrugs like tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF) to enhance oral bioavailability and cellular uptake.[2] Once inside the cell, tenofovir undergoes metabolic activation.

Cellular Uptake and Intracellular Metabolism

Tenofovir is transported into cells where it undergoes two successive phosphorylation steps, catalyzed by cellular kinases, to form tenofovir monophosphate (TFV-MP) and subsequently the active moiety, tenofovir diphosphate (B83284) (TFV-DP).[1][3] TFV-DP is a structural analog of the natural substrate deoxyadenosine (B7792050) 5'-triphosphate (dATP).[4]

Studies in hepatic cell lines (HepG2) and primary human hepatocytes show that tenofovir is efficiently phosphorylated, with TFV-DP achieving significantly higher intracellular concentrations than the parent drug or the monophosphate intermediate.[1][3] This efficient conversion and the long intracellular half-life of TFV-DP are key to its potent antiviral activity.[1][3]

References

- 1. researchgate.net [researchgate.net]

- 2. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]

In-Depth Technical Guide: Antiviral Spectrum of Activity of (R)-9-(2-Phosphonomethoxypropyl)adenine (PMPA / Tenofovir)

For: Researchers, scientists, and drug development professionals.

Core Subject: (R)-9-(2-phosphonomethoxypropyl)adenine, commonly known as Tenofovir (B777) or (R)-PMPA, is a pivotal acyclic nucleoside phosphonate (B1237965) analog. It serves as a cornerstone in the management of retroviral and hepadnaviral infections. This document provides a comprehensive overview of its antiviral activity, mechanism of action, and the experimental methodologies used for its characterization.

Antiviral Spectrum of Activity

Tenofovir exhibits a potent and selective spectrum of activity, primarily targeting reverse-transcribing viruses. Its efficacy has been well-established against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Additionally, in vitro and some clinical data have demonstrated activity against members of the Herpesviridae family.

-

Retroviridae: Tenofovir is highly active against HIV-1 and HIV-2. It is a recommended first-line agent for the treatment of HIV infection, often used in combination with other antiretroviral drugs.[1] Its activity extends to various HIV-1 subtypes (Groups M, N, and O).[1]

-

Hepadnaviridae: Tenofovir is a potent inhibitor of HBV replication.[2][3] It is effective against both wild-type and lamivudine-resistant strains of HBV.[2][3] Long-term therapy with Tenofovir can lead to significant suppression of HBV DNA to undetectable levels.[4]

-

Herpesviridae: Tenofovir has demonstrated in vitro activity against Herpes Simplex Virus 2 (HSV-2), although this activity is considered weak compared to its anti-HIV potency.[1] Its active metabolite, Tenofovir diphosphate (B83284), has been shown to inhibit HSV DNA polymerase.

Tenofovir lacks significant activity against a broad range of other human viruses.[1]

Quantitative Data on Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of Tenofovir and its prodrugs are quantified by the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀), respectively. The selectivity index (SI), the ratio of CC₅₀ to EC₅₀, provides a measure of the therapeutic window.

Table 1: Antiviral Activity of Tenofovir and its Prodrugs

| Virus | Compound | Cell Line | EC₅₀ | Reference |

| HIV-1 | Tenofovir (TFV) | MT-4 | 1.4 - 4.2 µM | [1] |

| HIV-1 | Tenofovir (TFV) | PBMCs | 1.4 - 4.2 µM | [1] |

| HIV-1 | Tenofovir Alafenamide (TAF) | MT-2 | 5 - 7 nM | [1] |

| HIV-1 | Tenofovir Alafenamide (TAF) | MT-4 | 5 - 7 nM | [1] |

| HIV-1 | Tenofovir Alafenamide (TAF) | PBMCs | 5 - 7 nM | [1] |

| HBV | Tenofovir (TFV) | HepG2 2.2.15 | 1.1 µM | [2][3] |

| HBV | Tenofovir Disoproxil Fumarate (TDF) | HepAD38 | Potent Inhibition | [5] |

| HBV | Tenofovir Disoproxil Fumarate (TDF) | HepG2 | 0.02 µM | [2] |

| HSV-2 | Tenofovir Alafenamide (TAF) | - | Weak Inhibition | [1] |

Table 2: Cytotoxicity of Tenofovir

| Cell Line | CC₅₀ | Reference |

| HepG2 (liver-derived) | 398 µM | [6][7] |

| Normal Skeletal Muscle Cells | 870 µM | [6][7] |

| Erythroid Progenitor Cells | >200 µM | [6][7] |

| Renal Proximal Tubule Epithelial Cells | Weak Cytotoxicity | [6][7][8] |

| MT-2 | 42 µM (for TAF) | [1] |

| MT-4 | 4.7 µM (for TAF) | [1] |

| HK-2 | IC₅₀ of 9.2 µM at 48h, 2.77 µM at 72h | [9] |

Table 3: Inhibitory Activity of Tenofovir Diphosphate (TFV-DP)

| Enzyme | Kᵢ Value | Reference |

| HIV Reverse Transcriptase (RNA-dependent) | 0.022 µM | [10][11] |

| HIV Reverse Transcriptase (DNA-dependent) | 1.55 µM | [10][11] |

| HBV Polymerase | 0.18 µM | [2][3][11] |

| Human DNA Polymerase α | 5.2 µM | [11] |

| Human DNA Polymerase β | 81.7 µM | [11] |

| Human Mitochondrial DNA Polymerase γ | 59.5 µM | [11] |

| Rat DNA Polymerase α | 10.2 (Kᵢ/Kₘ ratio) | [12] |

| Rat DNA Polymerase δ | 10.2 (Kᵢ/Kₘ ratio) | [12] |

| Rat DNA Polymerase ɛ | 15.2 (Kᵢ/Kₘ ratio) | [12] |

Mechanism of Action

Tenofovir is administered as a prodrug, either Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF), to enhance its oral bioavailability. The mechanism of action involves intracellular conversion to its active form, Tenofovir diphosphate (TFV-DP), which then inhibits viral replication.

-

Cellular Uptake and Prodrug Conversion: TDF is primarily hydrolyzed in the plasma to Tenofovir. In contrast, TAF is more stable in plasma and is efficiently transported into target cells (like lymphocytes and hepatocytes) where it is converted to Tenofovir by cathepsin A.[1]

-

Intracellular Phosphorylation: Once inside the cell, Tenofovir undergoes two successive phosphorylation steps catalyzed by cellular kinases to form the active metabolite, Tenofovir diphosphate (TFV-DP).

-

Inhibition of Viral Polymerase: TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA by viral reverse transcriptase (in the case of HIV) or DNA polymerase (in the case of HBV).

-

Chain Termination: Upon incorporation into the growing viral DNA chain, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond. This premature termination of DNA synthesis halts viral replication.

TFV-DP shows a higher affinity for viral reverse transcriptase and polymerase compared to human cellular DNA polymerases, which accounts for its selective antiviral activity and favorable safety profile.[11]

Experimental Protocols

In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol describes a method to determine the EC₅₀ of Tenofovir against a plaque-forming virus like HSV.

-

Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 6-well or 12-well plates to form a confluent monolayer.

-

Compound Preparation: Prepare serial dilutions of Tenofovir in cell culture medium.

-

Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., to produce 50-100 plaques per well) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agarose) mixed with the various concentrations of Tenofovir. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator until visible plaques develop in the virus control wells.

-

Plaque Visualization: Fix the cells (e.g., with 10% formalin) and stain with a solution like crystal violet. Plaques will appear as clear zones against a stained cell monolayer.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each Tenofovir concentration relative to the virus control. The EC₅₀ is determined by regression analysis of the dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the CC₅₀ of Tenofovir.

-

Cell Seeding: Seed the desired cell line (e.g., HepG2, HK-2) in a 96-well plate and allow the cells to adhere overnight.

-

Compound Treatment: Expose the cells to serial dilutions of Tenofovir for a specified period (e.g., 24, 48, or 72 hours).[9]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan (B1609692) product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each Tenofovir concentration compared to the untreated control cells. The CC₅₀ is determined from the dose-response curve.[13]

Intracellular Phosphorylation Assay

This protocol quantifies the intracellular conversion of Tenofovir to its active metabolites.[13]

-

Cell Culture and Treatment: Incubate the target cells (e.g., primary human hepatocytes or HepG2 cells) with a known concentration of Tenofovir for different time points (e.g., 2, 6, 24 hours).[13]

-

Metabolite Extraction: At each time point, wash the cells with ice-cold phosphate-buffered saline and then extract the intracellular metabolites using a solvent like 70% methanol.[13]

-

Sample Preparation: Centrifuge the cell extracts to remove debris.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the intracellular concentrations of Tenofovir, Tenofovir monophosphate (TFV-MP), and Tenofovir diphosphate (TFV-DP) using a validated Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Determine the kinetics of phosphorylation by plotting the concentrations of the metabolites over time.

Visualizations

Signaling Pathway of Tenofovir Activation

Caption: Intracellular activation pathway of Tenofovir and its mechanism of viral replication inhibition.

Experimental Workflow for Antiviral Efficacy and Cytotoxicity Testing

Caption: General experimental workflow for determining the antiviral efficacy and cytotoxicity of Tenofovir.

References

- 1. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of Tenofovir Disoproxil Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracellular metabolism and in vitro activity of tenofovir against hepatitis B virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.eur.nl [pure.eur.nl]

- 5. journals.asm.org [journals.asm.org]

- 6. Tenofovir exhibits low cytotoxicity in various human cell types: comparison with other nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Cytotoxicity and Mitochondrial Toxicity of Tenofovir Alone and in Combination with Other Antiretrovirals in Human Renal Proximal Tubule Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Establishment of HK-2 Cells as a Relevant Model to Study Tenofovir-Induced Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Tenofovir Diphosphate Is a Poor Substrate and a Weak Inhibitor of Rat DNA Polymerases α, δ, and ɛ* - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

tenofovir prodrugs synthesis and efficacy

An In-depth Technical Guide to the Synthesis and Efficacy of Tenofovir (B777) Prodrugs

Introduction

Tenofovir, an acyclic nucleoside phosphonate (B1237965), is a potent reverse transcriptase inhibitor that is a cornerstone of antiretroviral therapy for HIV and the treatment of the hepatitis B virus (HBV).[1][2] However, its clinical utility in its parent form is limited by poor oral bioavailability due to the hydrophilic and negatively charged phosphonate group at physiological pH.[1][3] To overcome this limitation, various prodrug strategies have been developed to mask the phosphonate moiety, thereby enhancing lipophilicity, facilitating gastrointestinal absorption, and improving the therapeutic index.

This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and comparative efficacy of the most significant tenofovir prodrugs: Tenofovir Disoproxil Fumarate (B1241708) (TDF) and Tenofovir Alafenamide (TAF). It also touches upon emerging prodrugs like Tenofovir Amibufenamide (TMF). The content is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of key pathways.

Synthesis of Tenofovir Prodrugs

The chemical synthesis of tenofovir prodrugs is a multi-step process designed to attach specific promoieties to the phosphonate group of tenofovir, rendering it more lipophilic and able to cross cellular membranes.

Tenofovir Disoproxil Fumarate (TDF) Synthesis

The manufacturing process for TDF typically involves a three-stage, four-reaction sequence.[4]

Experimental Protocol: TDF Synthesis [4]

-

Stage 1: Synthesis of (R)-9-(2-Hydroxypropyl)adenine (HPA)

-

Adenine (B156593) and (R)-propylene carbonate are reacted at approximately 120°C in dimethylformamide (DMF) in the presence of sodium hydroxide.[4]

-

(R)-propylene carbonate is used in excess to drive the reaction to completion.[4]

-

The product is crystallized from the DMF reaction solvent by the addition of a 1:1 methanol/isopropanol mixture to yield HPA with high purity.[4]

-

-

Stage 2: Alkylation and Hydrolysis to Tenofovir (PMPA)

-

Stage 3: Esterification and Salt Formation

-

Tenofovir (PMPA) is suspended in N-methyl-2-pyrrolidone (NMP), and triethylamine (B128534) is added to aid dissolution.[4]

-

An alkylative esterification is performed using chloromethyl isopropyl carbonate (CMIC) to produce the crude tenofovir disoproxil free base.[5]

-

The crude product is then treated with fumaric acid to crystallize the final Tenofovir Disoproxil Fumarate (TDF) salt.[4] The overall yield from this process was improved from approximately 13% to 24% through optimization.[4]

-

Tenofovir Alafenamide (TAF) Synthesis

The synthesis of TAF, a phosphonoamidate prodrug, follows a different strategy, often starting from the PMPA core. A novel approach reimagines the synthesis by focusing on the construction of the key carbon-phosphorus bond.[6]

Experimental Protocol: TAF Synthesis (Novel Disconnection Approach) [6]

-

Preparation of Silylated Diphenyl Phosphonate: Diphenyl phosphonate is reacted with a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a silylated intermediate.[6]

-

P-Alkylation Reaction: The key C-P bond is constructed via P-alkylation of the silylated diphenyl phosphonate with a methylthiomethyl (MTM) ether derivative of the adenine moiety. This reaction is promoted by a combination of N-Iodosuccinimide (NIS) and Trifluoromethanesulfonic acid (TfOH).[6]

-

TfOH (1.5 equiv) is dissolved in anhydrous 1,4-dioxane, followed by the addition of NIS (2 equiv).[6]

-

A solution of the MTM ether derivative in dry CH₂Cl₂ is added dropwise to the TfOH/NIS mixture at 30–38°C.[6]

-

The silylated diphenyl phosphonate mixture is then added, and the final mixture is stirred at 46°C for 2 hours under a nitrogen atmosphere.[6]

-

-

Subsequent Steps: The resulting intermediate undergoes further transformations to introduce the L-alanine isopropyl ester promoiety, leading to the formation of Tenofovir Alafenamide.[6] This is followed by salt formation with fumaric acid.

Mechanism of Action and Metabolic Activation

Tenofovir prodrugs are designed for efficient delivery of tenofovir to target cells, where it is converted into its pharmacologically active form, tenofovir diphosphate (B83284) (TFV-DP).[2][3] However, TDF and TAF utilize distinct activation pathways, which accounts for their different efficacy and safety profiles.[3][7]

-

TDF Activation: After oral administration, TDF is rapidly hydrolyzed in the plasma by esterases to release tenofovir. This leads to high systemic concentrations of tenofovir before it is taken up by cells and phosphorylated to TFV-DP.[1][3]

-

TAF Activation: TAF is more stable in plasma and is primarily taken up by target cells (like hepatocytes and lymphocytes) intact.[3][7] Intracellularly, it is hydrolyzed by the lysosomal enzyme Cathepsin A (CatA) to generate tenofovir, which is then efficiently phosphorylated to TFV-DP.[3][7][8] This targeted intracellular conversion results in much higher concentrations of the active TFV-DP within cells and approximately 90% lower systemic plasma concentrations of tenofovir compared to TDF.[7][9]

The active metabolite, TFV-DP, acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[2][3] It is incorporated into the growing viral DNA chain, causing chain termination due to the lack of a 3'-hydroxyl group, thereby halting viral replication.[2]

Comparative Efficacy of Tenofovir Prodrugs

The different pharmacokinetic profiles of tenofovir prodrugs translate into significant differences in their antiviral efficacy and safety.

Preclinical Efficacy and Pharmacokinetics

Studies in preclinical models have consistently shown the superior efficiency of TAF and TMF in delivering the active metabolite to target cells compared to TDF.

Table 1: Preclinical Efficacy and Pharmacokinetic Parameters of Tenofovir Prodrugs

| Parameter | TDF | TAF | TMF | Animal Model | Source |

|---|---|---|---|---|---|

| Anti-HBV EC₅₀ (nM) | >1000 | 12.17 ± 0.56 | 7.29 ± 0.71 | HepG2.2.15 cells | [10] |

| Oral Bioavailability (%) | 17.21 ± 2.09 | 28.60 ± 4.65 | 46.70 ± 5.59 | SD Rats | [10] |

| Oral Bioavailability (%) | 13.55 | 22.59 | 47.26 | C57BL/6 Mice | [10] |

| Hepatic TFV-DP Exposure | 1x | 2.48x | 3.55x | SD Rats |[10] |

TMF: Tenofovir Amibufenamide Fumarate, a novel prodrug.

As shown in the table, TAF and TMF exhibit significantly more potent anti-HBV activity in cell culture.[10] This is attributed to greater oral bioavailability and, critically, higher levels of the active metabolite TFV-DP in the liver.[10]

Clinical Efficacy and Safety

Numerous clinical trials have compared the efficacy and safety of TAF and TDF for the treatment of both HIV and chronic HBV.

Table 2: Comparative Clinical Efficacy of TAF vs. TDF in Chronic HBV (HBeAg-Positive)

| Outcome (at Week 48) | TDF (300 mg) | TAF (25 mg) | Adjusted Difference (95% CI) | p-value | Source |

|---|

| HBV DNA < 29 IU/mL | 67% | 64% | -3.6% (-9.8 to 2.6) | 0.25 |[11] |

Table 3: Comparative Clinical Efficacy of TAF vs. TDF in HIV-1

| Outcome (at 14 Days) | TDF (300 mg) | TAF (40 mg) | TAF (120 mg) | Source |

|---|---|---|---|---|

| Mean Change in HIV-1 RNA (log₁₀ copies/mL) | -0.94 | -1.57 | -1.71 | [12] |

| Intracellular TFV-DP (µM in PBMCs) | 0.9 | 8.2 | 16.9 |[12] |

Clinical trials demonstrate that TAF is non-inferior to TDF in terms of virological suppression for both HIV and HBV.[11][12] A 25 mg dose of TAF achieves similar efficacy to a 300 mg dose of TDF.[9][11] The enhanced potency of TAF is evident in studies showing a greater reduction in HIV-1 RNA at a fraction of the dose, which correlates with significantly higher intracellular concentrations of the active TFV-DP.[12]

The primary advantage of TAF lies in its improved safety profile, a direct consequence of the lower systemic exposure to tenofovir.[7]

Table 4: Comparative Safety Profile of TAF vs. TDF in Chronic HBV (HBeAg-Positive)

| Parameter (Mean Change at Week 48) | TDF (300 mg) | TAF (25 mg) | Adjusted Difference | p-value | Source |

|---|---|---|---|---|---|

| Hip Bone Mineral Density (%) | -1.72 | -0.10 | 1.62 | <0.0001 | [11] |

| Spine Bone Mineral Density (%) | -2.29 | -0.42 | 1.88 | <0.0001 | [11] |

| Serum Creatinine (mg/dL) | +0.03 | +0.01 | - | 0.02 |[11] |

Patients treated with TAF experience significantly smaller decreases in bone mineral density at both the hip and spine and have smaller increases in serum creatinine, indicating reduced impact on bone and renal health.[6][11][13]

Key Experimental Protocols

The evaluation of novel tenofovir prodrugs follows a standardized preclinical development pipeline to assess their potential for clinical success.[1]

Caco-2 Cell Permeability Assay

This in vitro assay is a standard method for predicting the intestinal permeability of drug candidates.[1]

Methodology [1]

-

Cell Culture: Caco-2 cells are seeded onto semi-permeable filter inserts in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions, mimicking the intestinal epithelial barrier.

-

Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Experiment:

-

The test compound (tenofovir prodrug) is added to the apical (AP) side of the monolayer, representing the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the bloodstream, at various time points (e.g., 30, 60, 90, 120 minutes).

-

The concentrations of the compound in the collected samples are quantified using LC-MS/MS.

-

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer. A higher Papp value indicates greater predicted intestinal absorption.

Preclinical Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a prodrug in a living organism.

Methodology [1]

-

Animal Models: Commonly used models include Sprague-Dawley rats and beagle dogs.[1] Animals are typically fasted overnight before dosing.

-

Drug Administration: The tenofovir prodrug is administered orally (e.g., via oral gavage) at a specified dose. A separate cohort receives an intravenous (IV) administration of the parent drug (tenofovir) to determine absolute bioavailability.[10]

-

Sample Collection: Blood samples are collected serially from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.[10] For TAF, plasma samples must be immediately treated with formic acid to prevent ex vivo hydrolysis.[1]

-

Sample Analysis: Plasma concentrations of the prodrug and the released tenofovir are quantified using a validated LC-MS/MS method.[1]

-

Pharmacokinetic Analysis: Key parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t₁/₂ (half-life) are calculated using non-compartmental analysis. Oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from oral administration to that from IV administration.[10]

Conclusion

The development of prodrugs has been instrumental in transforming tenofovir into a highly effective, orally available antiviral agent. The progression from TDF to TAF marks a significant achievement in drug delivery, optimizing the delivery of the active metabolite to target cells while minimizing systemic exposure and the associated risks of renal and bone toxicity.[1][7] Newer prodrugs like TMF demonstrate that further improvements in pharmacokinetic profiles are possible.[10] The synthetic strategies, evaluation protocols, and comparative data presented in this guide provide a foundational understanding for researchers and drug development professionals dedicated to advancing antiviral therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. corevih-bretagne.fr [corevih-bretagne.fr]

- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Tenofovir alafenamide versus tenofovir disoproxil fumarate for the treatment of HBeAg-positive chronic hepatitis B virus infection: a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Will a new tenofovir prodrug for the treatment of HIV reduce the risk of nephrotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 2-(Phosphonomethyl)pentanedioic Acid (PMPA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of 2-(phosphonomethyl)pentanedioic acid (PMPA), a potent and selective inhibitor of Glutamate (B1630785) Carboxypeptidase II (GCPII). This document consolidates key quantitative data, outlines prevalent experimental methodologies, and visualizes the core signaling pathways and workflows associated with PMPA research.

Core Mechanism of Action

PMPA is a highly potent and selective competitive inhibitor of Glutamate Carboxypeptidase II (GCPII), a zinc metalloenzyme also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or prostate-specific membrane antigen (PSMA).[1][2] The primary biological function of GCPII in the central nervous system is the hydrolysis of the abundant neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[1]

By inhibiting GCPII, PMPA prevents the breakdown of NAAG.[1] The resulting increase in extracellular NAAG levels leads to the activation of presynaptic group II metabotropic glutamate receptors (mGluR3).[1] Activation of mGluR3 receptors subsequently reduces the release of glutamate, an excitatory neurotransmitter. This modulation of glutamatergic transmission is the basis for PMPA's neuroprotective effects, which have been observed in numerous preclinical models of neurological disorders where excessive glutamate is a pathogenic factor.[1] These conditions include stroke, traumatic brain and spinal cord injury, neuropathic pain, and amyotrophic lateral sclerosis (ALS).

Quantitative Biological Data

The potency and selectivity of PMPA have been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data related to its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of PMPA and Other GCPII Inhibitors

| Compound | Target | IC50 | Ki | Notes |

| 2-PMPA | GCPII / NAALADase | 300 pM[3] | 275 pM[2] | A highly potent phosphonate-based inhibitor. |

| 2-MPPA | GCPII / NAALADase | 90 nM | - | A thiol-based inhibitor that advanced to clinical studies but was halted due to toxicity.[3] |

| DCMC | GCPII / NAALADase | - | - | A urea-based inhibitor. |

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 indicates a more potent inhibitor.[4] Ki (Inhibition constant) represents the concentration of a competitive inhibitor that would occupy 50% of the active sites at equilibrium. A lower Ki value signifies a higher binding affinity.[5]

Table 2: Pharmacokinetic Parameters of PMPA in Rodents (Rat Model)

| Administration Route | Dose | Brain Region | Cmax (µg/g) | Tmax (h) | AUC (0-t) (hµg/mL or hµg/g) | Brain-to-Plasma Ratio (AUC) |

| Intranasal (i.n.) | 30 mg/kg | Olfactory Bulb | 31.2 (at 1h) | - | 67-fold > i.p. | 1.49 |

| Intranasal (i.n.) | 30 mg/kg | Cortex | 10.3 (at 1h) | - | 46-fold > i.p. | 0.71 |

| Intranasal (i.n.) | 30 mg/kg | Cerebellum | 2.13 (at 1h) | - | 6.3-fold > i.p. | 0.10 |

| Intraperitoneal (i.p.) | 30 mg/kg | Plasma | 49.5 µg/mL | 0.167 | 50.3 h*µg/mL | - |

| Intraperitoneal (i.p.) | 30 mg/kg | Brain (all areas) | - | - | - | < 0.02 |

Data compiled from studies comparing intranasal and intraperitoneal administration, highlighting the enhanced brain delivery of PMPA via the intranasal route.[3]

Table 3: Pharmacokinetic Parameters of an Oral PMPA Prodrug (Compound 4) in Mice

| Administration Route | Dose (PMPA equivalent) | Matrix | Cmax (nmol/mL or nmol/g) | Tmax (h) | AUC (0-t) (hnmol/mL or hnmol/g) | Absolute Oral Bioavailability |

| Oral (Prodrug 4) | 10 mg/kg | Plasma | 27.1 ± 11.7 | 0.25 | 52.1 ± 5.9 | 50% |

| Oral (Prodrug 4) | 10 mg/kg | Brain | 0.2 ± 0.1 | - | 1.2 ± 0.2 | - |

| Intravenous (IV) (PMPA) | - | Plasma | 108.6 ± 9.5 | - | 104 ± 19 | - |

| Intravenous (IV) (PMPA) | - | Brain | 1.2 ± 0.1 | - | 1.6 ± 0.2 | - |

This table showcases the significant improvement in oral bioavailability of PMPA when administered as a prodrug (Compound 4), achieving an 80-fold enhancement in plasma exposure compared to oral PMPA.[4]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the context of PMPA's activity. The following diagrams were generated using Graphviz (DOT language) to illustrate these relationships.

Signaling Pathway of PMPA

Experimental Workflow for In Vivo Pharmacokinetic Studies

Experimental Protocols

Detailed characterization of PMPA's biological activity relies on a suite of biochemical and bioanalytical assays. The following section provides an overview of the key experimental methodologies.

GCPII Inhibition Assay (Radioenzymatic Method)

This assay is a benchmark for determining the inhibitory potency (IC50) of compounds against GCPII.

-

Principle: The assay measures the enzymatic activity of GCPII by quantifying the hydrolysis of a radiolabeled substrate, [³H]-N-acetylaspartylglutamate ([³H]-NAAG), into [³H]-glutamate. The reduction in the formation of [³H]-glutamate in the presence of an inhibitor corresponds to the inhibitor's potency.

-

General Protocol:

-

Incubation Mixture: A reaction mixture is prepared containing recombinant human GCPII enzyme, the test compound (e.g., PMPA) at various concentrations, and a suitable buffer (e.g., Tris-HCl, pH 7.4).[6]

-

Pre-incubation: The enzyme and inhibitor are pre-incubated for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.[6][7]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the radiolabeled substrate, [³H]-NAAG.[6]

-

Reaction Termination: After a specific incubation time (e.g., 15-25 minutes), the reaction is stopped, typically by adding an ice-cold buffer.[6]

-

Separation: The product, [³H]-glutamate, is separated from the unhydrolyzed substrate, [³H]-NAAG, using ion-exchange chromatography.[6]

-

Quantification: The amount of [³H]-glutamate is quantified using liquid scintillation counting.

-

Data Analysis: Inhibition curves are generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined from this curve using non-linear regression analysis.[7]

-

In Vivo Pharmacokinetic Studies

These studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of PMPA and its prodrugs.

-

Animal Models: Studies are typically conducted in rodents (mice or rats) and can also be performed in non-human primates for data more translatable to humans.

-

General Protocol:

-

Dosing: PMPA or its prodrugs are administered to the animals via the desired route (e.g., intravenous, intraperitoneal, oral, or intranasal).[4]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration. For brain penetration studies, animals are euthanized at specific time points, and brain tissues (e.g., olfactory bulb, cortex, cerebellum) are harvested.

-

Sample Processing: Blood is processed to plasma via centrifugation. Brain tissues are homogenized. All samples are typically stored at -80°C until analysis.[4]

-

Bioanalysis: The concentration of PMPA in plasma and brain homogenates is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method (see section 4.3).[4]

-

Pharmacokinetic Analysis: Plasma and brain concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve), using non-compartmental analysis software.[4]

-

Bioanalytical Method for PMPA Quantification (LC-MS/MS)

LC-MS/MS is the gold standard for accurately quantifying small molecules like PMPA in complex biological matrices due to its high sensitivity and selectivity.

-

Principle: This technique separates the analyte of interest (PMPA) from other matrix components using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.

-

General Protocol:

-

Sample Preparation:

-

Protein Precipitation: To extract PMPA from plasma or brain homogenate, a protein precipitation step is performed, typically by adding a cold organic solvent like methanol (B129727) containing an internal standard.[4] The mixture is vortexed and centrifuged to pellet the precipitated proteins.

-

Derivatization: Due to its polar nature, PMPA often requires derivatization to improve its retention on reverse-phase chromatography columns and enhance sensitivity. This can involve reactions to esterify its carboxylic acid and phosphonate (B1237965) groups.

-

-

Chromatographic Separation: The supernatant containing the derivatized PMPA is injected into an HPLC system. Separation is achieved on a C18 or similar reverse-phase column using a gradient elution with a mobile phase typically consisting of water and an organic solvent (e.g., acetonitrile), both containing a modifier like formic acid.

-

Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. PMPA is ionized (typically using electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both PMPA and the internal standard to ensure accurate and selective quantification.

-

Quantification: A calibration curve is constructed using standards of known PMPA concentrations in the same biological matrix. The concentration of PMPA in the unknown samples is then determined by comparing its peak area ratio to the internal standard against this calibration curve.[4]

-

Conclusion

PMPA is a highly potent inhibitor of Glutamate Carboxypeptidase II, with a well-defined mechanism of action that involves the modulation of glutamatergic neurotransmission. Its therapeutic potential is significant, particularly in the context of neurodegenerative diseases. However, its inherent physicochemical properties, specifically its high polarity, present a major challenge for drug delivery, leading to poor oral bioavailability and limited brain penetration.[3] Current and future research is heavily focused on overcoming these pharmacokinetic hurdles through innovative prodrug strategies and alternative routes of administration, such as intranasal delivery, to unlock the full therapeutic promise of PMPA.[4] This guide provides a foundational understanding of PMPA's biological activity to aid researchers and drug development professionals in this ongoing endeavor.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Measurement of glutamate carboxypeptidase II (NAALADase) enzyme activity by the hydrolysis of [³H]-N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Mass spectrometry-guided discovery of novel GCPII inhibitor scaffolds [frontiersin.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Development and validation of a liquid chromatography coupled with tandem mass spectrometry method for determining total and unbound pamiparib in human plasma and brain tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Impact of Dpmpa: A Technical Guide to Its Molecular Targets and Cellular Consequences

For Immediate Release

This technical guide provides an in-depth analysis of the molecular interactions of D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (Dpmpa), a widely utilized small molecule in glycosphingolipid research. Primarily recognized as a competitive inhibitor of glucosylceramide synthase (GCS), recent studies have unveiled a more complex pharmacological profile for Dpmpa, implicating off-target effects with significant consequences for lysosomal function and cellular signaling. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data, and visual representations of the key pathways involved.

Core Molecular Target: Glucosylceramide Synthase

The principal and most well-characterized molecular target of Dpmpa is glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of most glycosphingolipids.[1][2] GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide, the precursor for a vast array of complex glycosphingolipids.[3][1] By competitively inhibiting GCS with respect to ceramide, Dpmpa effectively depletes the cellular pool of glucosylceramide and downstream glycosphingolipids. This inhibition leads to an accumulation of the substrate, ceramide, a bioactive lipid known to induce apoptosis.[3]

The D-threo isomer of PDMP (D-PDMP) is the biologically active enantiomer that inhibits GCS.[2][4] In contrast, the L-threo isomer does not inhibit GCS but has been shown to affect cellular cholesterol homeostasis, indicating that some of Dpmpa's effects are independent of GCS inhibition.[2]

Quantitative Inhibition Data

The inhibitory potency of D-PDMP against glucosylceramide synthase has been quantified in various studies. The following table summarizes key inhibitory constants.

| Parameter | Value | Conditions | Reference |

| IC50 | 5 µM | Mixed competition against ceramide | [4] |

| Ki | 0.7 µM | Mixed competition against ceramide | [4] |

Beyond GCS: Off-Target Effects on Lysosomal Homeostasis and mTOR Signaling

Emerging evidence strongly suggests that the cellular effects of Dpmpa extend beyond the direct inhibition of GCS. Unlike other GCS inhibitors such as Miglustat (N-butyl-deoxynojirimycin), Dpmpa induces a profound alteration in lysosomal lipid homeostasis.[3][1][5] This is characterized by the accumulation of several lipid species within the lysosome, including sphingolipids, cholesterol, and notably, lysobisphosphatidic acid (LBPA).[3][1]

This lysosomal lipid accumulation is directly linked to the inactivation of the mechanistic target of rapamycin (B549165) (mTOR), a master regulator of cell growth and metabolism.[3][1][5] The enrichment of LBPA in lysosomal membranes is correlated with the dissociation of mTOR from the lysosomal surface, leading to its inactivation.[3][1] Consequently, the downstream transcription factor EB (TFEB), a key regulator of lysosomal biogenesis and autophagy, translocates to the nucleus to activate its transcriptional program.[3][1]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Protocols

Glucosylceramide Synthase (GCS) Activity Assay

This protocol outlines a cell-based assay to measure GCS activity following Dpmpa treatment using a fluorescent ceramide analog.

Materials:

-

Cell culture medium and supplements

-

Dpmpa (D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol)

-

NBD C6-ceramide

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

TLC plates (silica gel)

-

TLC developing solvent (e.g., chloroform/methanol/water)

-

Fluorescence imaging system

Procedure:

-

Cell Culture and Dpmpa Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with the desired concentrations of Dpmpa or vehicle control for a specified duration.

-

NBD C6-ceramide Labeling: Following Dpmpa treatment, incubate the cells with a medium containing NBD C6-ceramide to allow for its uptake and metabolism.

-

Cell Harvesting and Lipid Extraction: Wash the cells with cold PBS to remove excess fluorescent substrate. Harvest the cells and perform lipid extraction using a suitable solvent system (e.g., Folch method).

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a silica (B1680970) TLC plate alongside standards for NBD C6-ceramide and NBD C6-glucosylceramide. Develop the plate in a chamber with an appropriate solvent system to separate the lipids based on their polarity.

-

Quantification: Visualize the fluorescent spots on the TLC plate using a fluorescence imaging system. Quantify the intensity of the NBD C6-glucosylceramide spot to determine the GCS activity. A decrease in the intensity of this spot in Dpmpa-treated cells compared to the control indicates GCS inhibition.

Analysis of Lysosomal Lipid Accumulation using pacSph

This protocol describes the use of a clickable sphingosine (B13886) analog (pacSph) to visualize and quantify sphingolipid accumulation in lysosomes.

Materials:

-

Cell culture medium and supplements

-

Dpmpa

-

pacSph (photoactivatable and clickable sphingosine)

-

Fluorescent azide (B81097) dye (for click chemistry)

-

Fixatives (e.g., paraformaldehyde)

-

Permeabilization agents (e.g., Triton X-100)

-

Lysosomal markers (e.g., anti-LAMP1 antibody)

-

Fluorescence microscope

-

Lipid extraction and TLC reagents (as above)

Procedure:

-

Cell Culture and Dpmpa Treatment: Culture cells and treat with Dpmpa as described previously.

-

pacSph Labeling: Incubate the cells with pacSph for a defined period to allow for its metabolic incorporation into sphingolipids.

-

Fluorescence Microscopy:

-

Fix and permeabilize the cells.

-

Perform a click reaction by incubating the cells with a fluorescent azide dye to label the pacSph-containing lipids.

-

Co-stain with a lysosomal marker to visualize the colocalization of the labeled sphingolipids with lysosomes.

-

Image the cells using a fluorescence microscope to observe the accumulation of sphingolipids within the lysosomes of Dpmpa-treated cells.

-

-

Biochemical Analysis:

-

Extract lipids from pacSph-labeled cells.

-

Perform a click reaction on the extracted lipids.

-

Separate the labeled lipids by TLC and quantify the amount of different sphingolipid species to assess the impact of Dpmpa on their metabolism and accumulation.

-

Western Blot Analysis of mTOR and TFEB Signaling

This protocol details the procedure for analyzing the phosphorylation status of mTOR and the subcellular localization of TFEB.

Materials:

-

Cell culture medium and supplements

-

Dpmpa

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-mTOR, anti-mTOR, anti-TFEB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Dpmpa Treatment: Treat cells with Dpmpa as described above.

-

Cell Lysis and Protein Quantification: Lyse the cells in a suitable lysis buffer and determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-mTOR, total mTOR, and TFEB).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Apply a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the ratio of phosphorylated to total mTOR and the total levels of TFEB. A decrease in the p-mTOR/mTOR ratio indicates mTOR inactivation. For TFEB translocation, cellular fractionation followed by Western blotting of nuclear and cytoplasmic fractions would be required.

-

Conclusion

Dpmpa is a valuable research tool for studying glycosphingolipid metabolism through its potent inhibition of glucosylceramide synthase. However, researchers must be cognizant of its significant off-target effects, particularly the induction of lysosomal lipid accumulation and the subsequent modulation of the mTOR/TFEB signaling axis. These pleiotropic effects distinguish Dpmpa from other GCS inhibitors and present both challenges and opportunities for its application in research and drug development. A thorough understanding of its dual molecular targeting is crucial for the accurate interpretation of experimental results and for harnessing its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Studies of the action of ceramide-like substances (D- and L-PDMP) on sphingolipid glycosyltransferases and purified lactosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring sphingolipid trafficking in cells using fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Interaction of Phosphonate Analogs with Reverse Transcriptase: A Technical Guide

Disclaimer: Extensive literature searches did not yield specific information on a compound designated "DPMPA" as an inhibitor of reverse transcriptase. The predominant compound identified with a similar acronym is Diethylenetriamine penta(methylene phosphonic acid), a chelating agent with no documented interaction with this enzyme. This guide will, therefore, provide an in-depth overview of the interaction of a well-established class of antiviral compounds, phosphonate (B1237965) analogs, with reverse transcriptase, a topic of significant interest to researchers, scientists, and drug development professionals.

This technical guide delves into the core interactions between phosphonate analog inhibitors and reverse transcriptase (RT), a critical enzyme for the replication of retroviruses like HIV. The content herein is curated for an audience with a professional background in life sciences and drug development, providing detailed mechanistic insights, quantitative data, and experimental protocols.

Introduction to Reverse Transcriptase and Phosphonate Inhibitors

Reverse transcriptase is a unique DNA polymerase that synthesizes DNA from an RNA template, a process central to the life cycle of retroviruses.[1][2] Its essential role makes it a prime target for antiviral therapy.[3] Phosphonate analogs are a class of compounds that have been successfully developed as inhibitors of viral polymerases, including reverse transcriptase.

There are two main classes of reverse transcriptase inhibitors:

-

Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs/NtRTIs): These are analogs of natural deoxynucleosides or deoxynucleotides. After intracellular phosphorylation to their active triphosphate form, they are incorporated into the nascent viral DNA chain. Lacking a 3'-hydroxyl group, they act as chain terminators, halting further DNA synthesis.[4] Tenofovir is a prominent example of a nucleotide analog with a phosphonate group.[1][2][5]

-

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function.[3]

This guide will focus on phosphonate analogs that function as NtRTIs and non-competitive inhibitors.

Mechanism of Action of Phosphonate Analogs

Phosphonate analogs primarily inhibit reverse transcriptase through two distinct mechanisms:

-

Competitive Inhibition and Chain Termination (e.g., Tenofovir): Acyclic nucleoside phosphonates like Tenofovir are prodrugs that are metabolized intracellularly to their active diphosphate (B83284) form.[6][7] This active metabolite, Tenofovir diphosphate (TFV-DP), is a structural analog of the natural substrate deoxyadenosine (B7792050) triphosphate (dATP).[2] TFV-DP competes with dATP for binding to the active site of reverse transcriptase.[2] Upon incorporation into the growing viral DNA chain, it acts as a chain terminator because it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond.[1][2]

-

Non-Competitive Inhibition (e.g., Foscarnet): Foscarnet (B613817) is a pyrophosphate analog that directly inhibits reverse transcriptase without requiring intracellular activation.[8][9] It binds to the pyrophosphate binding site of the enzyme, a site that is distinct from the substrate-binding site.[9][10] This non-competitive binding prevents the cleavage of pyrophosphate from the incoming deoxynucleoside triphosphate (dNTP), thereby stalling the polymerization reaction.[10]

The following diagram illustrates the mechanism of action for Tenofovir.

References

- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. What is the mechanism of Tenofovir amibufenamide? [synapse.patsnap.com]

- 7. youtube.com [youtube.com]

- 8. droracle.ai [droracle.ai]

- 9. Mechanism of action of foscarnet against viral polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Untitled Document [web.stanford.edu]

The Cellular Journey of Tenofovir: An In-depth Guide to Uptake and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Tenofovir (B777), a cornerstone of antiretroviral therapy, undergoes a complex series of transport and metabolic processes to exert its therapeutic effect. Understanding the intricacies of its cellular uptake and metabolic activation is paramount for the development of novel drug delivery strategies and the optimization of existing therapeutic regimens. This technical guide provides a comprehensive overview of the core mechanisms governing the intracellular journey of tenofovir and its prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF).

Cellular Uptake: A Tale of Two Pathways

The entry of tenofovir into target cells is highly dependent on its chemical form. While the parent drug, tenofovir, relies on active transport mechanisms, its lipophilic prodrugs, TDF and TAF, utilize passive diffusion.

Tenofovir Disoproxil Fumarate (TDF): Passive Diffusion and Intracellular Hydrolysis

TDF, an ester prodrug of tenofovir, is designed to enhance oral bioavailability and cellular permeability.[1] Its lipophilic nature allows it to passively diffuse across the cell membrane.[2] Once inside the cell, TDF undergoes rapid hydrolysis by intracellular carboxylesterases to form a monoester intermediate, which is then further converted to tenofovir by phosphodiesterases.[2] This intracellular conversion is a critical step, as it traps the now-polar tenofovir molecule within the cell.[2]

Tenofovir: Active Transport via Organic Anion Transporters

In contrast to its prodrug, tenofovir itself is a hydrophilic molecule and requires carrier-mediated transport to enter cells. The primary transporters responsible for the uptake of tenofovir are the organic anion transporters 1 (OAT1) and 3 (OAT3).[2][3] These transporters are predominantly expressed on the basolateral membrane of renal proximal tubule cells, playing a crucial role in the renal clearance of the drug.[4][5] However, the expression of OAT1 and OAT3 in other cell types, such as vaginal and T cells, is reportedly low or absent, suggesting alternative, less efficient uptake mechanisms like endocytosis may be involved in these cells.[2]

Intracellular Metabolism: The Path to Activation

Upon entering the cell, tenofovir must be phosphorylated to its active form, tenofovir diphosphate (B83284) (TFV-DP), to exert its antiviral activity.[1][6] This two-step phosphorylation cascade is catalyzed by cellular kinases.

The initial phosphorylation of tenofovir to tenofovir monophosphate (TFV-MP) is a rate-limiting step. Subsequently, TFV-MP is rapidly converted to the active TFV-DP.[7] TFV-DP is a structural analog of deoxyadenosine (B7792050) triphosphate (dATP) and acts as a competitive inhibitor of viral reverse transcriptase.[6][8] Incorporation of TFV-DP into the growing viral DNA chain leads to chain termination, thereby halting viral replication.[6]

Efflux Mechanisms: Pumping Drugs Out

The intracellular concentration of tenofovir and its metabolites is also regulated by efflux transporters, which actively pump these compounds out of the cell. The multidrug resistance-associated proteins 4 (MRP4) and 5 (MRP5) have been identified as key efflux transporters for tenofovir.[4][9] MRP4 is located on the apical membrane of renal proximal tubule cells and contributes to the urinary excretion of tenofovir.[4][10]

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular uptake and metabolism of tenofovir and its prodrugs.

| Compound | Cell Type | Uptake Rate (pmol/10⁶ cells/h) | Reference |

| TDF | Vaginal epithelial cells (VK2) | 42 | [2] |

| Tenofovir | Vaginal epithelial cells (VK2) | 2.7 | [2] |

| TDF | Jurkat T cells | 4.8 | [2] |

| Tenofovir | Jurkat T cells | 0.44 | [2] |

Table 1: Cellular Uptake Rates of TDF and Tenofovir.

| Compound | Cell Type | Intracellular Concentration (µM) | Exposure Conditions | Reference |

| Tenofovir Diphosphate (TFV-DP) | Vaginal epithelial cells (VK2) | 25.6 | 450 µM Tenofovir | [2] |

| Tenofovir Diphosphate (TFV-DP) | HepG2 cells | 6.0 | 10 µM Tenofovir for 24h | [8] |

| Tenofovir Diphosphate (TFV-DP) | Primary human hepatocytes | 4.7 | 10 µM Tenofovir for 24h | [8] |

| Tenofovir Diphosphate (TFV-DP) | CEM (lymphoid) cell line | 5.2 | Not specified | [8] |

| Tenofovir Diphosphate (TFV-DP) | Primary lymphocytes (PBMCs) | 1.0 | Not specified | [8] |

Table 2: Intracellular Concentrations of Tenofovir Diphosphate (TFV-DP).

| Parameter | Value | Enzyme/Transporter | Reference |

| Kᵢ (TFV-DP) | 0.18 µM | HBV polymerase | [8] |

| Kₘ (dATP) | 0.38 µM | HBV polymerase | [8] |

| EC₅₀ (Tenofovir DF) | 0.02 µM | Anti-HBV activity | [8] |

| IC₅₀ (Hippuric acid) | OAT1: 14.6 µM, OAT3: 35.5 µM | OAT1/3 | [11] |

| IC₅₀ (Indoxyl sulfate) | OAT1: 43.2 µM, OAT3: 86.3 µM | OAT1/3 | [11] |

| IC₅₀ (p-cresol sulfate) | OAT1: 26.4 µM, OAT3: 47.1 µM | OAT1/3 | [11] |

Table 3: Kinetic and Inhibitory Parameters.

Experimental Protocols

Measurement of Intracellular Tenofovir Metabolites

Objective: To quantify the intracellular concentrations of tenofovir and its phosphorylated metabolites.

Methodology:

-

Cell Culture and Treatment: Seed HepG2 cells or primary human hepatocytes in 12-well plates and grow to confluence.[8] Initiate experiments by adding 10 µM tenofovir to the cell culture medium.[8]

-

Sample Collection: At specified time points (e.g., 2, 6, and 24 hours), aspirate the drug-containing medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[8]

-

Metabolite Extraction: Scrape the cells into 500 µl of 70% methanol (B129727) and store at -20°C to facilitate metabolite extraction.[8]

-

Sample Preparation: Remove cellular debris by centrifugation at 15,000 rpm for 10 minutes in a microcentrifuge.[8] Dry the supernatants using a speed vacuum.[8]

-

Quantification: Analyze the extracted metabolites by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[8]

Transporter Inhibition Assay

Objective: To assess the inhibitory potential of compounds on OAT1 and OAT3-mediated tenofovir uptake.

Methodology:

-

Cell Lines: Use human embryonic kidney (HEK-293) cells overexpressing human OAT1 or OAT3, and mock-transfected cells as a control.[11]

-

Uptake Inhibition: Add radiolabeled tenofovir (0.1 µM) along with varying concentrations of the potential inhibitor to the cells.[11][12]

-

Incubation: Incubate the cells for 5 minutes at 37°C.[11][12]

-

Data Analysis: Normalize the results of tenofovir uptake to the percentage of the vehicle control.[11][12] Calculate the IC₅₀ values using nonlinear regression analysis.[11][12]

Visualizing the Pathways

The following diagrams illustrate the key pathways and experimental workflows described in this guide.

Caption: Cellular uptake and metabolic activation of tenofovir and TDF.

Caption: General experimental workflow for studying tenofovir metabolism.

References

- 1. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]

- 2. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic anion transporter 1 - Wikipedia [en.wikipedia.org]

- 4. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinPGx [clinpgx.org]

- 6. What is the mechanism of Tenofovir? [synapse.patsnap.com]

- 7. Immunoassay for HIV Drug Metabolites Tenofovir and Tenofovir Diphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Multidrug resistance protein (MRP) 4- and MRP 5-mediated efflux of 9-(2-phosphonylmethoxyethyl)adenine by microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Incorporating Uremic Solute-mediated Inhibition of OAT1/3 Improves PBPK Prediction of Tenofovir Renal and Systemic Disposition in Patients with Severe Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Foundational Research on the Antiviral Properties of PMPA (Tenofovir): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PMPA (9-[2-(phosphonomethoxy)propyl]adenine), known clinically as tenofovir (B777), is a potent acyclic nucleoside phosphonate (B1237965) with significant antiviral activity against retroviruses, particularly Human Immunodeficiency Virus (HIV), and hepadnaviruses, such as Hepatitis B Virus (HBV). Its discovery and development marked a pivotal advancement in antiretroviral therapy. This technical guide provides a comprehensive overview of the foundational research into PMPA's antiviral properties, detailing its mechanism of action, summarizing key quantitative data, outlining essential experimental protocols, and visualizing critical pathways and workflows. The development of orally bioavailable prodrugs, tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF), has been crucial to its clinical success by overcoming the poor cellular permeability of the parent compound.

Mechanism of Action

Tenofovir is a nucleotide reverse transcriptase inhibitor (NtRTI). As a phosphonate analog of adenosine (B11128) monophosphate, it requires intracellular phosphorylation to its active metabolite, tenofovir diphosphate (B83284) (PMPApp). This process is mediated by cellular kinases. PMPApp then competes with the natural substrate, deoxyadenosine (B7792050) 5'-triphosphate (dATP), for incorporation into newly synthesized viral DNA by reverse transcriptase (for HIV) or DNA polymerase (for HBV). Once incorporated, the absence of a 3'-hydroxyl group on the tenofovir molecule leads to chain termination, halting viral DNA synthesis and replication.[1][2]

Signaling Pathway: Intracellular Activation and Inhibition

The following diagram illustrates the intracellular conversion of tenofovir to its active diphosphate form and its subsequent inhibition of viral reverse transcriptase.

Quantitative Antiviral Activity and Cytotoxicity

The antiviral potency and cytotoxic profile of PMPA and its prodrugs have been extensively characterized in various in vitro systems. The following tables summarize key quantitative data from foundational studies.

Table 1: In Vitro Anti-HIV Activity of PMPA and its Prodrugs

| Compound | Virus Strain | Cell Line | Assay Type | EC50 (µM) | Reference |

| Tenofovir (PMPA) | HIV-1(IIIB) | MT-4 | CPE Inhibition | 1.15 | [2] |

| Tenofovir (PMPA) | HIV-1 | MT-2 | p24 Reduction | ~0.6 | |

| Tenofovir (PMPA) | HIV-1 | PBMCs | p24 Reduction | ~0.2 | |

| Tenofovir Alafenamide (TAF) | HIV-1IIIB | MT-2 | Viral Spread | 0.005 - 0.007 | [3][4] |

| Tenofovir Alafenamide (TAF) | HIV-1BaL | PBMCs | Viral Spread | 0.005 | [3] |

Table 2: In Vitro Anti-HBV Activity of PMPA

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| Tenofovir (PMPA) | HepG2 2.2.15 | HBV Production | 1.1 | [5] |

| Tenofovir (PMPA) | HB611 | HBV Production | 2.5 | [5] |

| Tenofovir (PMPA) | Primary Duck Hepatocytes | DHBV Replication | 0.11 | [5] |

Table 3: In Vitro Cytotoxicity of PMPA (Tenofovir)

| Compound | Cell Line | CC50 (µM) | Reference |

| Tenofovir (PMPA) | MT-2 | ~1,200 | |

| Tenofovir (PMPA) | PBMCs | ~1,250 | |

| Tenofovir (PMPA) | HepG2 (liver-derived) | 398 | [6][7] |

| Tenofovir (PMPA) | Skeletal Muscle Cells | 870 | [6][7] |

| Tenofovir (PMPA) | Erythroid Progenitor Cells | >200 | [6][7] |

| Tenofovir (PMPA) | Renal Proximal Tubule Epithelial Cells | Substantially weaker than cidofovir | [6][7] |

Table 4: Pharmacokinetic Parameters of Tenofovir Disoproxil Fumarate (TDF) in HIV-Infected Adults

| Parameter | Value | Reference |

| Bioavailability (fasting) | ~25% | [8] |

| Tmax (fasting) | ~1 hour | [9] |

| Tmax (with high-fat meal) | ~2 hours | [1] |

| Plasma Half-life | ~12-18 hours | [8] |

| Protein Binding | <0.7% | [8] |

| Volume of Distribution | ~0.8 L/kg | [8] |

| Renal Clearance (IV) | 70-80% as unchanged drug | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the foundational research of PMPA's antiviral properties.

HIV-1 p24 Antigen Capture ELISA for Antiviral Activity

This assay quantifies the production of the HIV-1 p24 capsid protein, a marker of viral replication.

Principle: A sandwich ELISA is used where a capture antibody specific for p24 is coated onto a microplate. The sample containing the virus is added, and any p24 antigen is captured. A second, labeled detection antibody is then added, which binds to the captured p24. The signal from the label is proportional to the amount of p24 in the sample.

Protocol:

-

Cell Culture and Infection:

-